1-(4-Ethenyl-2-methylphenyl)ethanone
Description
Properties
CAS No. |
129361-34-8 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.216 |
IUPAC Name |
1-(4-ethenyl-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12O/c1-4-10-5-6-11(9(3)12)8(2)7-10/h4-7H,1H2,2-3H3 |
InChI Key |
JNCXOWYOFMGWFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C=C)C(=O)C |
Synonyms |
Ethanone, 1-(4-ethenyl-2-methylphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The ethenyl and methyl substituents in the target compound contrast with nitro or chloro groups in analogs like 1-(3-nitrophenyl)ethanone, leading to differences in reactivity. For example, nitro groups increase electrophilicity, favoring nucleophilic attacks, while methyl/ethenyl groups enhance stability in free-radical reactions .
Physicochemical Properties
Key Observations :
- The sulfonyl-containing analog (1-(4-Methylphenyl)-2-(4-methylphenylsulfonyl)ethanone) exhibits higher melting and boiling points due to increased molecular weight and intermolecular forces .
- Nitro-substituted derivatives show elevated melting points, attributed to stronger dipole-dipole interactions .
Key Observations :
- Substituent Impact on Bioactivity: Nitro and thioether groups (e.g., in indolyl-ethanone derivatives) significantly enhance antimalarial potency by improving target binding and metabolic stability .
- Antioxidant Activity: Hydroxyl and chloro substituents in naphthalene-based ethanones enable radical scavenging via hydrogen donation and metal chelation .
Preparation Methods
Reaction Conditions and Mechanism
The reaction employs aluminum chloride (AlCl₃) as the catalyst in a dichloromethane (DCM) solvent system at 0–5°C to mitigate side reactions. The mechanism proceeds via the formation of an acylium ion, which attacks the aromatic ring’s para position relative to the methyl group. The ethenyl substituent’s electron-donating resonance effects direct acetylation to the desired position.
Transition Metal-Catalyzed Cross-Coupling Strategies
Heck Coupling of 1-(4-Bromo-2-methylphenyl)ethanone
Heck coupling offers a versatile pathway to install the ethenyl group. Using 1-(4-bromo-2-methylphenyl)ethanone as the substrate, the reaction proceeds under palladium catalysis:
Reaction Setup :
-
Catalyst: Palladium(II) acetate (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃, 10 mol%)
-
Base: Triethylamine (Et₃N)
Mechanism : Oxidative addition of the aryl bromide to Pd(0) forms an aryl-palladium complex, which undergoes alkene insertion (ethylene gas) and β-hydride elimination to yield the ethenyl product.
Outcomes :
Suzuki-Miyaura Coupling with Vinylboronic Acid
An alternative route employs Suzuki coupling between 1-(4-bromo-2-methylphenyl)ethanone and vinylboronic acid:
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
-
Base: Sodium carbonate (Na₂CO₃)
Advantages :
-
Functional group tolerance avoids ethenyl group degradation.
Wittig Olefination of 4-Formyl-2-methylacetophenone
The Wittig reaction converts a carbonyl group to an alkene, offering a route to introduce the ethenyl moiety.
Synthesis of 4-Formyl-2-methylacetophenone
Wittig Reaction Protocol
Reagents :
-
Phosphorus ylide generated from ethyltriphenylphosphonium bromide and sodium hydride (NaH).
Outcome :
-
Ethenyl group installation with 70% yield.
-
Stereoselectivity: Predominantly trans-alkene (85:15 trans:cis).
Hydrolysis of 4-Propargyl-2-methylacetophenone
Partial hydrogenation of a propargyl precursor provides a route to the ethenyl derivative.
Propargylation via Nucleophilic Substitution
Selective Hydrogenation
-
Catalyst : Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline).
-
Outcome : 90% conversion to the ethenyl product, avoiding over-hydrogenation to ethyl.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Friedel-Crafts | 4-Ethenyl-2-methyltoluene | AlCl₃ | 45 | 95 | Low |
| Heck Coupling | 4-Bromo-2-methylacetophenone | Pd(OAc)₂ | 72 | 98 | High |
| Suzuki Coupling | 4-Bromo-2-methylacetophenone | Pd(PPh₃)₄ | 80 | 99 | High |
| Wittig Olefination | 4-Formyl-2-methylacetophenone | PPh₃ | 70 | 97 | Moderate |
| Propargyl Hydrolysis | 4-Propargyl-2-methylacetophenone | Lindlar’s catalyst | 90 | 99 | Moderate |
Key Insights :
-
Transition metal-catalyzed methods (Heck, Suzuki) offer superior yields and scalability for industrial applications.
-
The Wittig route requires pre-oxidized intermediates, increasing synthetic steps.
-
Lindlar hydrogenation ensures high selectivity but demands specialized catalysts.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Ethenyl-2-methylphenyl)ethanone, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of substituted ethanones often involves Friedel-Crafts acylation or directed ortho-metalation strategies. For this compound, acylation of 4-ethenyl-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a plausible route . Optimization requires monitoring parameters such as temperature (60–80°C), solvent polarity (e.g., dichloromethane vs. nitrobenzene), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Kinetic studies using in situ IR spectroscopy can track intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the ethanone moiety. For example, the carbonyl carbon typically resonates at ~205–210 ppm in ¹³C NMR .
- Infrared (IR) Spectroscopy : A strong C=O stretch near 1680–1720 cm⁻¹ confirms the ketone group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing structural isomers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and quantifies yield .
Q. What are the primary applications of this compound in organic synthesis and material science?
- Methodological Answer : This compound serves as a precursor for synthesizing complex heterocycles (e.g., triazoles, benzodiazepines) via nucleophilic substitution or cross-coupling reactions . In material science, its ethenyl group enables polymerization into styrene-like polymers, with thermal stability analyzed via differential scanning calorimetry (DSC) . Coordination chemistry applications include ligand design for metal-organic frameworks (MOFs), where its methyl and ethenyl groups enhance steric tuning .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or structural analogs. To address this:
- Comparative Dose-Response Assays : Test the compound across standardized cell lines (e.g., HEK293, HeLa) with controls for solvent interference .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethenyl with ethoxy) and evaluate changes in potency .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like cytochrome P450 enzymes .
Q. What experimental and computational strategies elucidate the reaction mechanisms of this compound in catalytic processes?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium at the ethenyl group to track regioselectivity in Diels-Alder reactions via ²H NMR .
- Density Functional Theory (DFT) : Calculate transition-state energies for acylation steps to identify rate-limiting stages .
- In Situ Spectroscopy : Monitor reaction intermediates using Raman spectroscopy to validate mechanistic hypotheses .
Q. How does the steric and electronic environment of this compound influence its stability under varying thermodynamic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres to assess oxidative stability .
- Solubility Studies : Use Hansen solubility parameters to correlate solvent polarity with compound stability in long-term storage .
- Electrochemical Analysis : Cyclic voltammetry (CV) reveals redox behavior, particularly at the ethenyl and ketone moieties .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the ketone with ethylene glycol to prevent undesired nucleophilic attacks during ethenyl modifications .
- Catalytic Selectivity : Employ palladium catalysts with bulky ligands (e.g., SPhos) for Suzuki-Miyaura cross-coupling to minimize homocoupling byproducts .
- Reaction Quenching : Use scavenger resins (e.g., QuadraSil™ AP) to remove excess reagents in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
